molecular formula C23H28BrNO2S B503601 N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine

N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine

Cat. No.: B503601
M. Wt: 462.4g/mol
InChI Key: LIQNGGKJLZHHIH-UHFFFAOYSA-N
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Description

N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine is a complex organic compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This particular compound features a combination of bromine, methoxy, and thienyl groups attached to a benzyladamantane framework, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C23H28BrNO2S

Molecular Weight

462.4g/mol

IUPAC Name

N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine

InChI

InChI=1S/C23H28BrNO2S/c1-26-21-11-16(10-20(24)23(21)27-13-19-3-2-4-28-19)12-25-22-17-6-14-5-15(8-17)9-18(22)7-14/h2-4,10-11,14-15,17-18,22,25H,5-9,12-13H2,1H3

InChI Key

LIQNGGKJLZHHIH-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNC2C3CC4CC(C3)CC2C4)Br)OCC5=CC=CS5

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2C3CC4CC(C3)CC2C4)Br)OCC5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the bromination of a methoxy-substituted benzyladamantane, followed by the introduction of a thienylmethoxy group through a nucleophilic substitution reaction. The final step involves the amination of the benzyladamantane derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols or amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted adamantane derivatives.

Scientific Research Applications

N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its stable adamantane core.

Mechanism of Action

The mechanism of action of N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can interact with various biological molecules, potentially inhibiting or modulating their activity. The presence of bromine, methoxy, and thienyl groups can further influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[3-methoxy-4-(thien-2-ylmethoxy)benzyl]ethanamine: A similar compound with an ethanamine group instead of an adamantan-2-amine group.

    N-[3-bromo-4-(thien-2-ylmethoxy)benzyl]adamantan-2-amine: Lacks the methoxy group, which may affect its chemical properties and reactivity.

Uniqueness

N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine is unique due to its specific combination of functional groups and the adamantane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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